![molecular formula C8H7ClN2 B188676 4-Chloro-2-methyl-2H-indazole CAS No. 162502-54-7](/img/structure/B188676.png)
4-Chloro-2-methyl-2H-indazole
Overview
Description
4-Chloro-2-methyl-2H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs . The 4-Chloro-2-methyl-2H-indazole has a chemical formula of C8H7ClN2 .
Synthesis Analysis
Indazoles can be synthesized using various methods. For instance, 2H-Indazoles can be synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method involves the use of palladium-catalyzed intramolecular amination .
Molecular Structure Analysis
Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring. They usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . The catalyst plays a key role in the formation of C-N and N-N bonds .
Scientific Research Applications
Antimicrobial Activity
Indazole compounds have been studied for their antimicrobial properties. For instance, certain indazole derivatives have shown moderate-to-high activity against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-inflammatory Applications
Indazole derivatives have also been investigated for their anti-inflammatory effects. A specific compound, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine, was studied for its potential to inhibit cyclo-oxygenase-2 (COX-2) and affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .
Synthesis Approaches
Recent synthetic approaches to indazoles have included transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Respiratory Disease Treatment
A novel series of 4,6-disubstituted-1H-indazole derivatives were synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases .
Safety and Hazards
The safety data sheet for a similar compound, 2-Methyl-2H-indazole, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Indazoles have attracted considerable attention due to their wide range of pharmacological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
Mechanism of Action
Target of Action
4-Chloro-2-methyl-2H-indazole is a derivative of 2H-indazoles, which are one class of the most important nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
It’s known that 2h-indazoles can be functionalized through transition metal-catalyzed c–h activation or a radical pathway . This functionalization increases the complexity and diversity of 2H-indazole derivatives , potentially leading to various interactions with biological targets.
Biochemical Pathways
It’s known that indazole derivatives have a wide variety of biological properties . They have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Indazole derivatives have been found to inhibit cell growth in certain conditions . For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
properties
IUPAC Name |
4-chloro-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWBANOASAMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597908 | |
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-2H-indazole | |
CAS RN |
162502-54-7 | |
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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